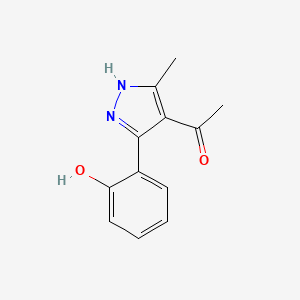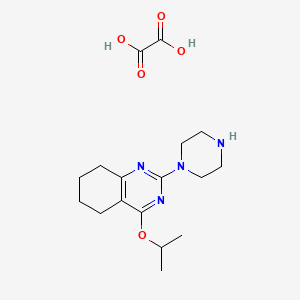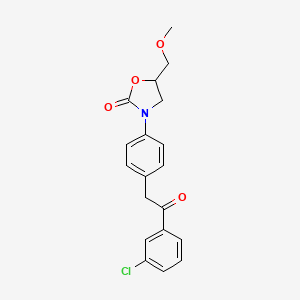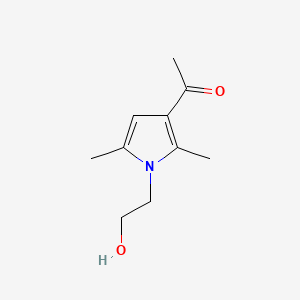
1-(2-Nitrobenzene-1-sulfonyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of sulfones. Sulfones are known for their versatility in organic synthesis and their presence in various biologically active molecules. This compound features a sulfonyl group attached to a nitrophenyl ring and an indole moiety, making it a valuable intermediate in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of 1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2-nitrobenzenesulfonyl chloride with indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride by the indole moiety. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Análisis De Reacciones Químicas
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, alcohols, and substituted indoles.
Aplicaciones Científicas De Investigación
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic residues in proteins. The indole moiety can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde can be compared with other sulfonyl-indole derivatives, such as:
1-((2-Nitrophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of an indole ring.
1-((2-Nitrophenyl)sulfonyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxamide: Contains a pyrrolo[3,2-b]pyridine ring, offering different electronic and steric properties.
The uniqueness of 1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde lies in its specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
833436-61-6 |
|---|---|
Fórmula molecular |
C15H10N2O5S |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)sulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O5S/c18-10-11-9-16(13-6-2-1-5-12(11)13)23(21,22)15-8-4-3-7-14(15)17(19)20/h1-10H |
Clave InChI |
QSJYZMQSNUOUQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


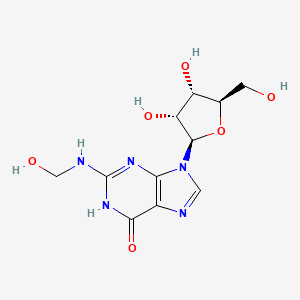
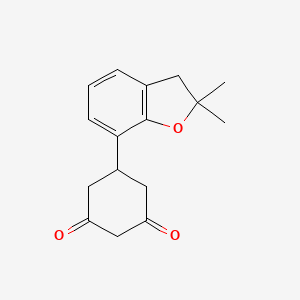


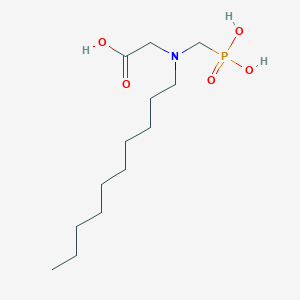
![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)

![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
